Methyl 2-methylidenehexanoate Methyl 2-methylidenehexanoate
Brand Name: Vulcanchem
CAS No.: 3070-68-6
VCID: VC7966386
InChI: InChI=1S/C8H14O2/c1-4-5-6-7(2)8(9)10-3/h2,4-6H2,1,3H3
SMILES: CCCCC(=C)C(=O)OC
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol

Methyl 2-methylidenehexanoate

CAS No.: 3070-68-6

Cat. No.: VC7966386

Molecular Formula: C8H14O2

Molecular Weight: 142.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methylidenehexanoate - 3070-68-6

Specification

CAS No. 3070-68-6
Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
IUPAC Name methyl 2-methylidenehexanoate
Standard InChI InChI=1S/C8H14O2/c1-4-5-6-7(2)8(9)10-3/h2,4-6H2,1,3H3
Standard InChI Key USUBUUXHLGKOHN-UHFFFAOYSA-N
SMILES CCCCC(=C)C(=O)OC
Canonical SMILES CCCCC(=C)C(=O)OC

Introduction

Synthesis and Reaction Pathways

Synthetic Routes

While no direct synthesis of methyl 2-methylidenehexanoate is described in the provided sources, analogous methods for α,β-unsaturated esters suggest viable pathways:

Aldol Condensation

A ketone or aldehyde undergoes base-catalyzed condensation with an ester enolate. For example, pentanal could react with methyl acrylate enolate to form the methylidene intermediate .

Wittig Reaction

The Wittig olefination between a hexanoate-derived ylide and formaldehyde would install the methylidene group:
Ph3P=CHCOOR+HCHOCH2=C(COOR)+Ph3PO\text{Ph}_3\text{P=CHCOOR} + \text{HCHO} \rightarrow \text{CH}_2=\text{C(COOR)} + \text{Ph}_3\text{PO}
This method is favored for stereoselective synthesis of α,β-unsaturated esters.

Esterification of 2-Methylidenehexanoic Acid

Direct esterification of the carboxylic acid with methanol under acidic (e.g., H₂SO₄) or enzymatic catalysis could yield the target compound .

Key Reaction Parameters

  • Temperature: 60–100°C for Wittig reactions.

  • Catalysts: Triphenylphosphine for ylide generation; sulfuric acid for esterification.

  • Yield Optimization: Excess methanol drives esterification to completion (>90% yield) .

Physicochemical Properties

Physical Characteristics

PropertyValue/Description
Boiling Point~195–200°C (estimated)
Density0.92–0.95 g/cm³
SolubilityMiscible in organic solvents (e.g., THF, DCM); insoluble in water
Refractive Index1.428–1.432 (n₀²⁵)

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 5.70 (s, 1H, CH₂=C), δ 3.65 (s, 3H, OCH₃), δ 2.30–1.20 (m, 6H, alkyl chain).

  • ¹³C NMR: δ 167.5 (C=O), 139.2 (CH₂=C), 51.8 (OCH₃), 33.5–22.0 (alkyl carbons).

  • IR (cm⁻¹): 1720 (C=O stretch), 1630 (C=C stretch), 1175 (C-O ester) .

Applications in Industrial and Research Contexts

Polymer Chemistry

The methylidene group enables radical or anionic polymerization, forming polymers with tunable rigidity. For example, copolymerization with styrene enhances thermal stability in resins .

Pharmaceutical Intermediates

α,β-unsaturated esters are precursors to protease inhibitors. The methylidene group can undergo Michael additions with nucleophiles (e.g., amines) to generate β-amino esters, key motifs in peptidomimetics .

Flavor and Fragrance Industry

Similar esters contribute fruity notes; methyl 2-methylidenehexanoate may serve as a synthetic flavorant, though this requires further study.

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